molecular formula C9H6ClNOS B13665898 2-Chloro-6,7-dihydrobenzofuro[5,6-d]thiazole

2-Chloro-6,7-dihydrobenzofuro[5,6-d]thiazole

Cat. No.: B13665898
M. Wt: 211.67 g/mol
InChI Key: MUDPANQYPKVSPV-UHFFFAOYSA-N
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Description

2-Chloro-6,7-dihydrobenzofuro[5,6-d]thiazole is a heterocyclic compound that features a fused benzofuran and thiazole ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-6,7-dihydrobenzofuro[5,6-d]thiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chlorobenzofuran with thioamide derivatives in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature, leading to the formation of the desired thiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6,7-dihydrobenzofuro[5,6-d]thiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of dihydro derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles like amines or thiols replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Dihydro derivatives.

    Substitution: Amino or thio derivatives.

Scientific Research Applications

2-Chloro-6,7-dihydrobenzofuro[5,6-d]thiazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-Chloro-6,7-dihydrobenzofuro[5,6-d]thiazole involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and the modifications made to the compound.

Comparison with Similar Compounds

Similar Compounds

    Benzothiazole: A simpler analog with a similar thiazole ring but without the fused benzofuran system.

    Benzofuran: Lacks the thiazole ring but shares the benzofuran structure.

    Thiazole: A basic heterocyclic compound with a sulfur and nitrogen atom in the ring.

Uniqueness

2-Chloro-6,7-dihydrobenzofuro[5,6-d]thiazole is unique due to its fused ring system, which combines the properties of both benzofuran and thiazole. This fusion can lead to enhanced biological activity and unique chemical reactivity compared to its simpler analogs.

Properties

Molecular Formula

C9H6ClNOS

Molecular Weight

211.67 g/mol

IUPAC Name

2-chloro-6,7-dihydrofuro[3,2-f][1,3]benzothiazole

InChI

InChI=1S/C9H6ClNOS/c10-9-11-6-3-5-1-2-12-7(5)4-8(6)13-9/h3-4H,1-2H2

InChI Key

MUDPANQYPKVSPV-UHFFFAOYSA-N

Canonical SMILES

C1COC2=CC3=C(C=C21)N=C(S3)Cl

Origin of Product

United States

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